

Spectroscopic and Synthetic Profile of 3-(3-Chlorophenyl)propionaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-(3-chlorophenyl)propanal*

Cat. No.: *B167172*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-(3-chlorophenyl)propionaldehyde, a valuable intermediate in organic synthesis. Due to the limited availability of direct experimental data, this guide presents a detailed, predicted spectroscopic profile based on analogous compounds and established principles of spectroscopy. It includes predicted data for Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), and Mass Spectrometry (MS). Furthermore, this guide outlines generalized experimental protocols for acquiring such data and illustrates a potential synthetic pathway and a general analytical workflow.

Molecular and Physical Properties

3-(3-Chlorophenyl)propionaldehyde is an aromatic aldehyde with the molecular formula $\text{C}_9\text{H}_9\text{ClO}$.^{[1][2]} Its molecular weight is 168.62 g/mol.^{[1][2]} Key physical properties are summarized in the table below.

Property	Value
Molecular Formula	C ₉ H ₉ ClO
Molecular Weight	168.62 g/mol
CAS Number	136415-83-3
Appearance	Predicted: Colorless to pale yellow liquid

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-(3-chlorophenyl)propionaldehyde. These predictions are derived from the known spectral data of 3-phenylpropionaldehyde and the well-documented effects of a chlorine substituent on a benzene ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the aldehyde functional group and the substituted benzene ring.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2920, ~2820	Medium	Aliphatic C-H stretch
~2720	Weak	Aldehyde C-H stretch (Fermi resonance)
~1725	Strong	C=O (aldehyde) stretch
~1600, ~1475	Medium-Strong	Aromatic C=C ring stretch
~1100-1000	Medium	C-Cl stretch
~800-700	Strong	C-H out-of-plane bend (meta-substitution)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum is predicted to show signals corresponding to the aldehyde proton, the aromatic protons, and the two methylene groups of the propyl chain. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the chlorine atom.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.8	Triplet (t)	1H	-CHO
~7.2-7.4	Multiplet (m)	4H	Aromatic protons
~3.0	Triplet (t)	2H	-CH ₂ -Ar
~2.8	Triplet (t)	2H	-CH ₂ -CHO

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to the chlorine showing a characteristic shift), and the aliphatic carbons.

Chemical Shift (δ , ppm)	Assignment
~201	C=O (aldehyde)
~142	Aromatic C-Cl
~134	Aromatic C-H
~130	Aromatic C-H
~128	Aromatic C-H
~126	Aromatic C-H
~45	-CH ₂ -CHO
~28	-CH ₂ -Ar

Mass Spectrometry (MS)

The mass spectrum, likely obtained via electron ionization (EI), is expected to show a molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio).

m/z	Predicted Relative Intensity	Assignment
168/170	Moderate	$[\text{M}]^+$ (Molecular ion)
139/141	Moderate	$[\text{M} - \text{CHO}]^+$
111/113	Strong	$[\text{C}_7\text{H}_6\text{Cl}]^+$ (Chlorotropylium ion)
91	Moderate	$[\text{C}_7\text{H}_7]^+$
77	Moderate	$[\text{C}_6\text{H}_5]^+$

Experimental Protocols

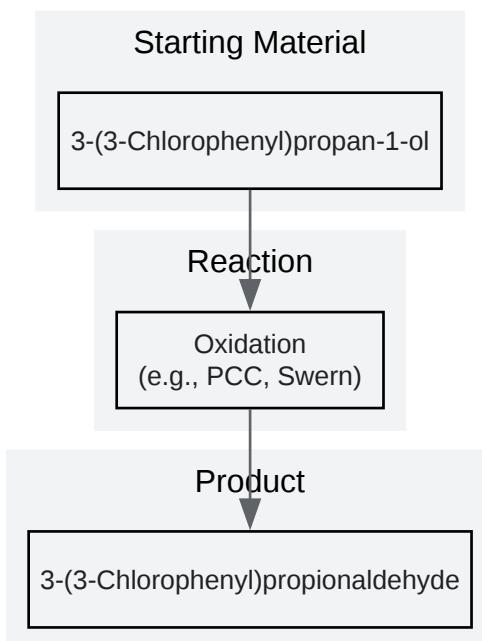
The following are generalized protocols for the acquisition of spectroscopic data for 3-(3-chlorophenyl)propionaldehyde. Instrument parameters should be optimized for the specific sample and instrument used.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: A background spectrum of the clean salt plates is recorded. The sample spectrum is then recorded over a range of $4000\text{-}400\text{ cm}^{-1}$. The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.

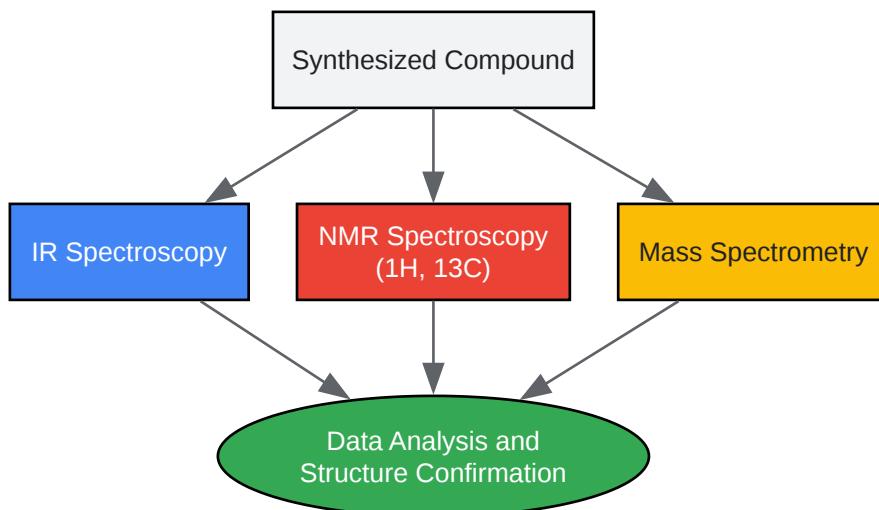

- Sample Preparation: Approximately 10-20 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: A proton-decoupled ^{13}C NMR spectrum is acquired. Typical parameters include a spectral width of 0-220 ppm and a relaxation delay of 2-5 seconds.
- Data Processing: The raw data is processed using appropriate software, involving Fourier transformation, phase correction, baseline correction, and integration of signals. Chemical shifts are referenced to TMS at 0.00 ppm.

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
- Sample Introduction: The sample is introduced into the ion source, typically after separation on a GC column.
- Ionization: Electron Ionization (EI) at 70 eV is commonly used to generate charged fragments.
- Mass Analysis: Ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Data Analysis: The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure. The isotopic pattern for chlorine should be observed for chlorine-containing fragments.

Visualizations Synthesis Workflow

A plausible synthetic route to 3-(3-chlorophenyl)propionaldehyde is the oxidation of the corresponding alcohol, 3-(3-chlorophenyl)propan-1-ol.



[Click to download full resolution via product page](#)

Caption: A potential synthesis route for 3-(3-chlorophenyl)propionaldehyde.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic characterization of a synthesized compound is outlined below.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(3-Chlorophenyl)propionaldehyde | C9H9ClO | CID 10419579 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. cenmed.com [cenmed.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 3-(3-Chlorophenyl)propionaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b167172#spectroscopic-data-of-3-3-chlorophenyl-propionaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com